3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one
Description
Properties
IUPAC Name |
3-tert-butyl-6-nitro-2H-indeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-14(2,3)13-10-11(15-16-13)8-5-4-7(17(19)20)6-9(8)12(10)18/h4-6H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSPNLXQBIJRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190092 | |
| Record name | 3-(1,1-Dimethylethyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-52-3 | |
| Record name | 3-(1,1-Dimethylethyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like potassium carbonate for alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of alkyl or aryl derivatives .
Scientific Research Applications
3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indeno-pyrazolone core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Type
- 3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one (): Substituents: tert-butyl (C3), phenyl (C2). Molecular Weight: 310.37 g/mol (C20H18N2O). Key Difference: The phenyl group at C2 vs. nitro at C6 in the target compound.
- 1-Phenyl-1H-indeno[1,2-c]pyrazol-4-one (): Substituents: Phenyl (N1). Melting Point: 230°C. Biological Activity: Demonstrated β1-adrenergic blocking activity, with IC50 values influenced by the N1 aryl group .
- 3-(3,4-Dimethoxyphenyl)-4H-indeno[1,2-c]pyrazole (): Substituents: 3,4-Dimethoxyphenyl (C3). Melting Point: 231°C. Pharmacological Relevance: Methoxy groups enhance solubility but may reduce receptor affinity compared to nitro groups .
Impact of Nitro Group
The nitro group at C6 in the target compound introduces strong electron-withdrawing effects, which can polarize the aromatic system and enhance interactions with electron-rich receptor pockets. This contrasts with methyl or methoxy groups, which are electron-donating and may improve solubility but reduce binding affinity in certain contexts .
Pharmacological Profiles
Cannabinoid Receptor Affinity
- 1,4-Dihydroindeno[1,2-c]pyrazoles (): CB2 Receptor Affinity (Ki): 10–100 nM for compounds with bulky substituents (e.g., bornyl or isopinocampheyl). Comparison: The tert-butyl group in the target compound may mimic these bulky groups, but the nitro group could reduce affinity due to steric clashes or electronic effects .
β-Adrenergic Blocking Activity
- Indenopyrazole Oxime Ethers (): Compound 7b (1-phenyl derivative) showed potent β1-antagonism (IC50 ~50 nM).
Physical and Chemical Properties
*Estimated data based on structural analogs.
Biological Activity
3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one is a complex organic compound notable for its unique structural features, including a tert-butyl group and a nitro group attached to an indeno-pyrazolone core. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties.
- IUPAC Name : 3-tert-butyl-6-nitro-2H-indeno[1,2-c]pyrazol-4-one
- Molecular Formula : C14H13N3O3
- Molar Mass : 273.27 g/mol
- CAS Number : 946386-52-3
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from simpler precursors. Key steps include nitration and alkylation processes typically using strong acids and bases. The purification of the final product often employs techniques such as recrystallization and chromatography to achieve high purity levels .
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study highlighted that certain pyrazole derivatives possess broad-spectrum antibacterial activity against various pathogens. The mechanism is thought to involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Properties
The biological evaluation of this compound has shown promising results in anticancer assays. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The nitro group may play a crucial role in this activity by generating reactive oxygen species (ROS) that lead to cell death through oxidative stress mechanisms .
Case Studies
- In Vitro Studies : A recent study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against human cancer cell lines such as HeLa and MCF7. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range, suggesting significant anticancer potential .
- Mechanistic Insights : The compound's mechanism of action was investigated using flow cytometry and western blotting techniques. It was found that treatment with this compound resulted in increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis in treated cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-tert-butyl-6-nitroindeno[3,2-c]pyrazol-4-one | Similar core structure but different substitution | Moderate anticancer activity |
| 3-tert-butyl-7,8-dinitropyrazolo[5,1-c][1,2,4]triazin-4(6H)-one | Additional nitro groups | Enhanced antibacterial properties |
This comparative analysis underscores the unique biological profile of this compound due to its specific substitution pattern.
Q & A
Q. What are the recommended methods for synthesizing 3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. A general approach includes:
Cyclocondensation : Reacting a substituted indanone precursor with hydrazine derivatives under reflux conditions to form the pyrazole ring.
Nitration : Introducing the nitro group at the 6-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
Purification : Recrystallization using ethanol or methanol, followed by thin-layer chromatography (TLC) with a solvent system (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) to confirm purity .
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm the presence of tert-butyl (δ ~1.3 ppm for CH₃) and nitro groups (aromatic proton shifts around δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₄H₁₅N₃O₃, m/z ≈ 273.11).
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood to prevent inhalation of dust/aerosols.
- Storage : Keep in a tightly sealed container, away from strong oxidizers, at room temperature .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
Advanced Research Questions
Q. How do substituents (e.g., tert-butyl and nitro groups) influence the compound’s electronic and steric properties in reactivity studies?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group reduces accessibility to the pyrazole ring, slowing electrophilic substitution.
- Electronic Effects : The nitro group (-NO₂) acts as a strong electron-withdrawing group, directing further reactions (e.g., nucleophilic attack) to meta/para positions.
- Experimental Validation : Compare reaction rates/selectivity with analogs lacking these groups using kinetic assays or computational modeling (DFT) .
Q. What strategies can optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura).
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for nitration to enhance solubility.
- Temperature Gradients : Perform nitration at low temperatures (0–5°C) to suppress side reactions.
- Workup Efficiency : Use column chromatography with silica gel (hexane:ethyl acetate gradient) for intermediate purification .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR (1D/2D), IR (for functional groups), and X-ray crystallography (if crystals are obtainable).
- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals.
- Computational Aids : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian software) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
